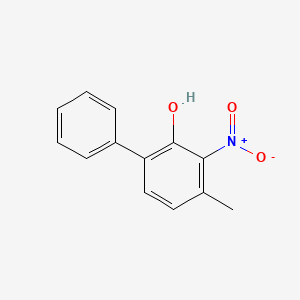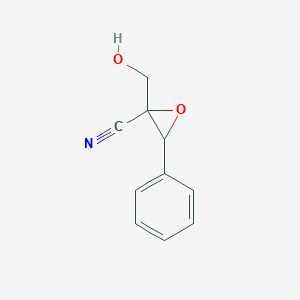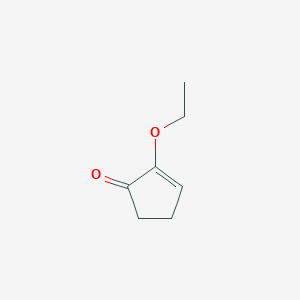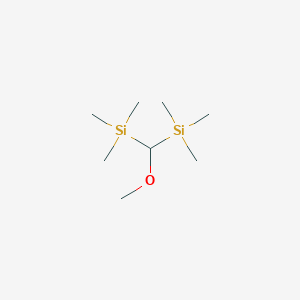![molecular formula C14H20OS B14300518 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane CAS No. 114218-78-9](/img/structure/B14300518.png)
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers The presence of a phenylsulfanyl group attached to the methyl group in the oxepane ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane typically involves the reaction of 2-methyl-2-[(phenylsulfanyl)methyl]oxirane with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding oxepane.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl oxepane.
Substitution: Various substituted oxepane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxirane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxetane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxane
Uniqueness
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs
Propiedades
| 114218-78-9 | |
Fórmula molecular |
C14H20OS |
Peso molecular |
236.37 g/mol |
Nombre IUPAC |
2-methyl-2-(phenylsulfanylmethyl)oxepane |
InChI |
InChI=1S/C14H20OS/c1-14(10-6-3-7-11-15-14)12-16-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Clave InChI |
KMZABFLKOWXTTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCO1)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)




